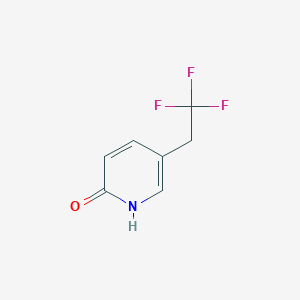

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

描述

Significance of Fluorine Incorporation in Organic Molecules for Research

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. chemxyne.com Due to its small size and high electronegativity, fluorine can dramatically alter a molecule's physicochemical and pharmacological properties. chemxyne.comnih.govtandfonline.com The substitution of hydrogen with fluorine can enhance metabolic stability, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to enzymatic cleavage. acs.org This modification can also increase a molecule's binding affinity to target proteins and improve its ability to permeate cell membranes. nih.gov

Furthermore, the strong electron-withdrawing nature of fluorine can modify the acidity or basicity (pKa) of nearby functional groups, which influences a molecule's solubility, permeability, and protein binding characteristics. acs.org The strategic placement of fluorine atoms can block metabolic pathways, potentially leading to safer and more effective compounds. tandfonline.comacs.org These unique effects have made fluorinated compounds integral to the development of new therapeutic agents. chemxyne.com

The Pyridin-2(1H)-one Moiety in Advanced Organic Synthesis

The pyridin-2(1H)-one, or 2-pyridone, scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceutically active compounds. iipseries.orgresearchgate.net Its utility in organic synthesis is well-established, serving as a versatile building block for constructing more complex molecular architectures. iipseries.orgnih.gov One of the key features of this moiety is its existence in tautomeric equilibrium with 2-hydroxypyridine (B17775). iipseries.org The predominant form depends on the solvent environment; it favors the 2-pyridone form in polar solvents and the 2-hydroxypyridine form in non-polar solvents. iipseries.org

This scaffold's value stems from its chemical versatility. iipseries.org The ring can be functionalized at multiple positions, allowing for the synthesis of a diverse library of derivatives. nih.gov Compounds containing the pyridin-2(1H)-one core have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in drug discovery research. researchgate.netnih.govnih.gov

Research Context of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

The compound this compound represents a convergence of the principles outlined above. It incorporates a metabolically robust trifluoroethyl group onto the versatile pyridin-2(1H)-one scaffold. This specific combination makes it a valuable intermediate in synthetic organic chemistry. While detailed public research on this exact molecule is limited, its structure is indicative of its role as a building block for creating more complex, potentially bioactive molecules. The trifluoroethyl group offers the benefits of fluorination, such as enhanced stability and lipophilicity, while the pyridone ring provides a reactive framework for further chemical modifications. Analogous structures, such as 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, are commercially available, highlighting the utility of this substitution pattern in chemical synthesis. chemsrc.com

Table 1: Physicochemical Properties of this compound Note: Data is predicted as experimental values are not widely available in published literature.

| Property | Value |

| Molecular Formula | C7H6F3NO |

| Molar Mass | 177.13 g/mol |

| CAS Number | 1420893-78-4 |

| Predicted LogP | 0.8 - 1.2 |

| Predicted Boiling Point | ~350-400 °C |

| Predicted Melting Point | ~100-110 °C |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(2,2,2-trifluoroethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBALAAIWERIZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Reaction Pathways

Radical and Ionic Intermediate Pathways

Trifluoromethyl Radical Generation and Reactivity

The introduction of a trifluoromethyl (CF3) group onto pyridone scaffolds can be achieved through radical-based methodologies. nih.gov A notable approach involves a light-mediated radical trifluoromethylation that functions without the need for a photocatalyst or an oxidative additive. nih.govnih.gov This method utilizes sodium trifluoromethylsulfinate, commonly known as Langlois' reagent, as the source of the trifluoromethyl radical. nih.govsantiago-lab.com

The proposed mechanism for this transformation begins with the light-mediated oxidation of the Langlois' reagent to generate a CF3 radical. nih.gov This electrophilic radical then reacts with the N-aryl pyridone substrate. nih.govnih.gov The reaction occurs at the most nucleophilic position of the pyridone ring. nih.gov This initial addition forms a trifluoromethylated radical intermediate, which subsequently undergoes oxidation to a cationic species before rearomatization to yield the final trifluoromethylated pyridone product. nih.gov

Experimental evidence from cyclic voltammetry supports an oxidative mechanism for this electrophilic trifluoromethylation. acs.orgnih.gov Studies have determined the oxidative and reductive potentials of the pyridone substrate and the Langlois' reagent, providing insight into the electronic requirements of the reaction. acs.orgnih.gov The reaction's dependence on oxygen suggests that excited oxygen may participate in the oxidation of the Langlois' reagent or in the final rearomatization step. nih.gov Radical trapping experiments further confirm the involvement of radical intermediates in the reaction pathway. nih.gov

The versatility of this method is demonstrated by its tolerance of various functional groups on the pyridone ring and its applicability to other N-heteroarenes. nih.gov The efficiency of the trifluoromethylation can be influenced by the electronic properties of the substrate. nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| N-Aryl Pyridone | 3-Trifluoromethylated N-Aryl Pyridone | 56-93% |

| N-Alkylated Pyridone | 3-Trifluoromethylated N-Alkylated Pyridone | Good |

| 3-Methylated Pyridone | 5-Trifluoromethylated Product | 12% (19% with O2 sparging) |

| Uracil | Trifluoromethylated Uracil | 60% |

| Azaindole | Trifluoromethylated Azaindole | 70% |

Electrophilic Reactivity of Trifluoromethyl Diazomethane (B1218177)

Trifluoromethyl diazomethane (CF3CHN2) has been identified as a versatile reagent in organic synthesis. researchgate.net For over seven decades since its discovery, its reactivity was primarily understood through its function as a metal carbene precursor, a 1,3-dipole, or a C-nucleophile/electrophile. researchgate.net However, a more recent discovery has unveiled a novel mode of reactivity where it behaves as an N-terminal electrophile. acs.orgnih.govfigshare.com

This electrophilic character at the terminal nitrogen atom allows trifluoromethyl diazomethane to react with carbon-based nucleophiles. acs.orgnih.gov The product of this reaction is a hydrazone intermediate. researchgate.netacs.org These hydrazones are valuable precursors that can be readily transformed into a variety of trifluoromethyl-containing heterocycles. acs.orgnih.gov This pathway provides a strategic method for incorporating the CF3-moiety into heterocyclic frameworks. acs.org The development of this chemistry has expanded the utility of trifluoromethyl diazomethane as a building block for accessing valuable fluorinated compounds. researchgate.net

In-Depth Theoretical Analysis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one Remains an Area for Future Research

Following an extensive search for dedicated theoretical and computational investigations into the chemical compound this compound, it has been determined that specific published studies detailing its quantum chemical properties, reactivity, and reaction energetics are not available in the public domain. The highly specific nature of the requested analysis, which includes Density Functional Theory (DFT) calculations, vibrational and electronic spectra analysis, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Molecular Electron Density Theory (MEDT) for cycloaddition characterization, requires data from targeted computational chemistry research focused explicitly on this molecule.

Therefore, the generation of an article with the requested specific content for each subsection is not possible at this time. The exploration of the electronic structure, reactivity, and potential reaction pathways of this compound through rigorous computational investigation represents a clear opportunity for future research within the chemistry community.

Theoretical and Computational Investigations

Quantitative Structure-Property Relationship (QSPR) Applications

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. These models are instrumental in predicting the behavior and characteristics of novel compounds, thereby guiding experimental research and development.

Prediction of Nonlinear Optical Responses

A thorough review of scientific literature reveals a notable absence of specific research focused on the application of Quantitative Structure-Property Relationship (QSPR) models to predict the nonlinear optical (NLO) responses of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic and NLO properties of various organic molecules, including pyridine (B92270) and pyrimidine (B1678525) derivatives, dedicated QSPR studies for this particular compound have not been reported. rsc.orgresearchgate.netnih.govresearchgate.net

The prediction of NLO properties is a critical area of materials science, with potential applications in optoelectronics, telecommunications, and optical computing. arxiv.orgcaltech.edu Such studies on related heterocyclic compounds often explore parameters like polarizability and hyperpolarizability to assess their potential as NLO materials. nih.gov However, without specific computational or experimental data for this compound, a detailed analysis of its NLO characteristics remains speculative.

Further computational investigations and the development of specific QSPR models would be necessary to elucidate the nonlinear optical profile of this compound and to ascertain its potential for applications in optical technologies.

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for the complete structural assignment of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The pyridinone ring protons would exhibit characteristic chemical shifts in the aromatic region, with their splitting patterns (e.g., doublets, triplets) indicating their coupling relationships. The protons of the trifluoroethyl group would appear as a quartet due to coupling with the three adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyridinone ring would resonate at a characteristic downfield chemical shift. The carbons of the pyridine (B92270) ring and the trifluoroethyl group would also have predictable chemical shift ranges, further confirming the carbon skeleton.

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR would be a highly informative experiment. It would likely show a single signal, a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aliphatic carbon.

| Expected ¹H NMR Data | Expected ¹³C NMR Data | Expected ¹⁹F NMR Data |

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5-8.0 | d | H-6 |

| ~6.5-7.0 | d | H-3 |

| ~6.0-6.5 | dd | H-4 |

| ~3.5-4.0 | q | -CH₂CF₃ |

| ~11-12 | br s | N-H |

Note: The table above presents hypothetical data based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Advanced NMR Techniques for Molecular Dynamics and Conformation

To investigate the molecule's dynamic behavior and preferred conformation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments can reveal through-space interactions between protons, providing insights into the spatial proximity of different parts of the molecule. This could help determine the rotational preferences around the C-C bond connecting the trifluoroethyl group to the pyridinone ring.

In Situ NMR for Reaction Monitoring and Yield Determination

In situ NMR spectroscopy serves as a powerful tool for monitoring the progress of the synthesis of this compound in real-time. By acquiring NMR spectra directly from the reaction mixture at various time points, one can observe the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions (e.g., temperature, catalyst loading) and the accurate determination of reaction kinetics and final product yield without the need for isolation.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. The high accuracy of this technique allows for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This data is crucial for verifying the identity of the synthesized compound.

| Compound | Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

| This compound | C₇H₆F₃NO | 177.0401 | 177.0403 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the spectra would be expected to show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide group, C=C and C-N stretching vibrations of the pyridine ring, and strong C-F stretching vibrations from the trifluoromethyl group. These data would complement the NMR and MS findings to provide a complete picture of the molecule's functional group composition.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (amide) | 1650-1680 |

| C=C Stretch (aromatic) | 1550-1600 |

| C-F Stretch | 1100-1300 (strong, multiple bands) |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. thermofisher.comsemanticscholar.org For this compound, the spectra are expected to be dominated by contributions from the pyridinone ring and the trifluoroethyl substituent.

The pyridin-2(1H)-one core possesses several characteristic vibrations. The C=O stretching vibration of the cyclic amide (lactam) typically appears as a strong band in the FTIR spectrum. The N-H stretching vibration is expected in the high-wavenumber region, often appearing as a broad band due to hydrogen bonding, particularly in the solid state. The aromatic ring itself gives rise to a series of C=C and C-N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes. researchgate.net

The 2,2,2-trifluoroethyl group introduces highly characteristic and intense vibrations. The C-F stretching modes of the CF₃ group are particularly prominent in the FTIR spectrum, typically appearing as very strong absorptions in the 1350-1100 cm⁻¹ region. The CH₂ group will contribute C-H stretching and bending vibrations. Due to the strong electron-withdrawing nature of the trifluoroethyl group, shifts in the vibrational frequencies of the adjacent pyridinone ring, particularly the C=O stretch, are anticipated compared to the unsubstituted parent compound. nih.govnih.gov

Raman spectroscopy provides complementary information. While the polar C=O and C-F bonds give strong FTIR signals, the vibrations of the aromatic ring are often more intense in the Raman spectrum. thermofisher.com This allows for a comprehensive vibrational analysis of the molecule's framework.

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 2800 (Broad) | Medium-Strong | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Medium-Strong |

| C-H (Aliphatic, CH₂) | Stretching | 2960 - 2850 | Medium | Medium |

| C=O (Amide I) | Stretching | 1680 - 1640 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1610 - 1450 | Medium-Strong | Strong |

| N-H (Amide II) | Bending | 1570 - 1515 | Medium | Weak |

| C-H (Aliphatic, CH₂) | Bending | 1470 - 1440 | Medium | Medium |

| C-F (CF₃) | Asymmetric & Symmetric Stretching | 1350 - 1100 | Very Strong | Medium-Weak |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. ncl.ac.ukprinceton.edu While specific crystallographic data for this compound is not publicly available, analysis of related pyridin-2(1H)-one structures allows for a robust prediction of its solid-state conformation.

Pyridin-2(1H)-one and its derivatives commonly crystallize to form centrosymmetric dimers via intermolecular hydrogen bonds. wikipedia.org This characteristic motif involves two molecules linked by a pair of N-H···O=C hydrogen bonds between their amide groups. This interaction is strong and typically dictates the primary supramolecular assembly in the crystal lattice.

Table 2: Representative Crystallographic Data for a Substituted Pyridinone Analog Note: The following data is for a representative analog and is used to illustrate the expected crystallographic parameters.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.765(2) |

| b (Å) | 11.345(3) |

| c (Å) | 9.876(3) |

| β (°) | 101.45(1) |

| Volume (ų) | 962.1(4) |

| Z | 4 |

| R-factor (%) | 4.5 |

| Hydrogen Bond (N-H···O) Distance (Å) | 2.85 |

Electronic Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated π-system. youtube.com The pyridin-2(1H)-one scaffold contains a conjugated system, giving rise to characteristic absorptions in the UV region. The parent compound, 2(1H)-Pyridinone, exhibits strong absorption bands corresponding primarily to π→π* transitions. nist.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n→π* transition, involving the excitation of a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital, may also be present, often appearing as a shoulder on the more intense π→π* bands.

The substitution at the 5-position with a 2,2,2-trifluoroethyl group is expected to modify the electronic properties of the chromophore. The trifluoroethyl group is strongly electron-withdrawing, which can lower the energy of both the π and π* orbitals. The net effect on the absorption maximum (λ_max) depends on the relative stabilization of the ground and excited states. Often, electron-withdrawing groups cause a hypsochromic (blue) shift in the π→π* transition. Studies on other pyridinone derivatives have shown that substituents significantly influence the absorption spectra. acs.orgdiva-portal.org The position of the absorption bands can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net

Table 3: Electronic Absorption Data for Pyridin-2(1H)-one and Predicted Characteristics for its 5-(2,2,2-Trifluoroethyl) Derivative

| Compound | Solvent | λ_max (nm) (Transition) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|---|

| 2(1H)-Pyridinone nist.gov | Methanol | 226 (π→π*) | ~2750 | Intense absorption from the conjugated system. |

| 2(1H)-Pyridinone nist.gov | Methanol | 298 (π→π*) | ~2000 | Lower energy π→π* transition. |

| This compound | Protic/Aprotic | 220-235 (π→π*) | - | Predicted hypsochromic shift due to the electron-withdrawing CF₃CH₂- group. |

Synthetic Transformations and Utility As Building Blocks

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one as a Versatile Synthetic Intermediate

The strategic placement of the trifluoroethyl group on the pyridin-2(1H)-one ring system makes this compound a highly valuable intermediate. The electron-withdrawing nature of the CF3CH2- group influences the reactivity of the heterocyclic core, while the pyridone structure itself offers multiple sites for chemical modification.

Precursor in the Synthesis of Complex Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds with wide-ranging applications. researchgate.nete-bookshelf.de The synthesis of these complex structures often relies on the use of well-defined, fluorinated starting materials. This compound serves as an excellent precursor for more elaborate heterocyclic systems. The pyridone ring can undergo various cycloaddition and cyclocondensation reactions to build fused ring systems. For instance, the nitrogen and oxygen atoms of the pyridone core, along with the adjacent carbon atoms, can participate in reactions to form fused five- or six-membered rings, leading to novel polycyclic fluorinated compounds. The presence of the trifluoroethyl group is crucial, as it is carried through the synthetic sequence, imparting its unique electronic and physiological properties to the final complex molecule. e-bookshelf.denih.gov

Building Block for Fluoroalkylated Amino Aldehydes

Fluoroalkylated amino aldehydes are important synthons for the preparation of various biologically active molecules. The pyridone ring of this compound can be chemically manipulated to generate these valuable intermediates. Through a sequence of reactions, which may include ring-opening, reduction, and functional group interconversion, the heterocyclic structure can be transformed into an acyclic amino aldehyde bearing the 2,2,2-trifluoroethyl substituent. These aldehydes are then available for further reactions, such as reductive amination or aldol (B89426) condensations, to construct more complex fluorinated organic molecules.

Derivatization of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one nucleus is amenable to a wide range of chemical modifications, allowing for the generation of diverse libraries of compounds from a single starting material.

Aminolysis and Condensation Reactions for Novel Derivatives

The carbonyl group and the endocyclic nitrogen atom of the pyridone ring are key handles for derivatization. Aminolysis reactions, for example, can be employed to introduce new nitrogen-based substituents. Furthermore, the active methylene (B1212753) group adjacent to the trifluoroethyl substituent can be a site for condensation reactions with aldehydes or ketones, leading to the formation of new carbon-carbon bonds and more complex structures. mdpi.com These reactions are fundamental in creating derivatives with potentially altered biological activities or material properties. One-pot, multi-component reactions involving aldehydes and other reagents can lead to highly functionalized pyridine (B92270) derivatives in an efficient manner. mdpi.com

Functional Group Tolerance in Subsequent Transformations

A critical aspect of a versatile building block is its compatibility with a wide range of reaction conditions and its tolerance of various functional groups. The trifluoroethyl group is generally stable and unreactive under many common synthetic transformations, allowing for selective chemistry to be performed on the pyridone core without affecting the fluorinated moiety. This functional group tolerance is essential for multi-step syntheses, enabling chemists to build molecular complexity without the need for extensive protecting group strategies. This robustness has been demonstrated in protocols for the hydrogenation of fluoropyridines, where other aromatic systems are tolerated. nih.gov

Advanced Applications of Trifluoroethylated Pyridones in Organic Synthesis

The unique properties conferred by the trifluoroethyl group make pyridone derivatives valuable in several advanced applications. In medicinal chemistry, the introduction of this group can significantly enhance the pharmacokinetic profile of a drug candidate. irejournals.com The increased lipophilicity can improve membrane permeability, while the strong carbon-fluorine bonds can block metabolic pathways, leading to increased drug stability and half-life. irejournals.comirejournals.com In materials science, trifluoroethylated compounds are used to create polymers and coatings with unique hydrophobic and electronic properties. irejournals.com The trifluoroethyl group's influence on molecular conformation and electronic character makes these pyridone derivatives attractive scaffolds for designing novel functional materials and agrochemicals with enhanced stability and efficacy. irejournals.com

Chiral Auxiliaries and Ligands Incorporating Trifluoroethyl Moieties

Information regarding the specific use of this compound in the synthesis of chiral auxiliaries and ligands is not prominently available in the reviewed literature.

Reagents in Stereoselective Alkene Synthesis

The direct application of this compound as a reagent to control stereoselectivity in alkene synthesis is not substantially documented in the available research.

Privileged Scaffolds for Chemical Probe Development

The molecular architecture of this compound features a pyridone ring, which is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. acs.org Such scaffolds serve as versatile templates for creating libraries of bioactive molecules, including chemical probes designed to investigate and manipulate biological systems. mskcc.orgnih.gov

The value of the trifluoroalkyl-substituted pyridone core in developing targeted molecules is enhanced by the unique properties conferred by the fluorine atoms. The trifluoromethyl group, a close analogue to the trifluoroethyl group, is known to increase the lipophilicity of the parent molecule. ossila.com This enhanced lipophilicity can improve permeability across cellular membranes, a critical attribute for effective chemical probes intended for intracellular targets. ossila.com

Furthermore, the pyridone moiety itself possesses valuable characteristics for molecular recognition. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling specific interactions with biological targets like proteins. ossila.com Pyridones are also considered effective bioisosteres for functional groups such as amides and phenols, allowing for the fine-tuning of molecular properties while maintaining biological activity. acs.org

Research into related structures supports the utility of this scaffold. For instance, various trifluoromethyl-substituted pyridine-based compounds have been successfully developed as fluorescent probes for bioimaging applications, such as visualizing lipid droplets within cells. mdpi.com These probes demonstrate low biotoxicity, a crucial feature for tools used in living systems. mdpi.com The synthesis of such molecules often involves the functionalization of a pre-existing trifluoromethylated pyridone ring, highlighting the role of these structures as foundational building blocks. acs.orgmdpi.com

The combination of a privileged pyridone core with a lipophilic trifluoroethyl group makes this compound a promising platform for the development of novel chemical probes. Its structural features are conducive to forming specific, high-affinity interactions with protein targets and for efficient cell penetration.

Conclusion and Future Research Directions

Summary of Current Methodological Advancements

While dedicated synthetic routes to 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one are not extensively documented in the literature, its synthesis can be reasonably extrapolated from established methods for constructing trifluoromethylated pyridines and pyridin-2-one rings. nih.govnih.gov One plausible approach involves the construction of the pyridine (B92270) ring from a building block already containing the trifluoroethyl moiety. nih.gov For instance, a Pechmann-type reaction of cyclic 1,3-diones with a β-ketoester bearing a trifluoroethyl group in the presence of an ammonia (B1221849) source could provide a direct route to the pyridone core. rsc.org

Alternatively, a late-stage introduction of the trifluoroethyl group onto a pre-formed pyridin-2-one scaffold represents another viable strategy. However, direct C-H trifluoroethylation of heterocycles remains a challenging transformation. A more conventional approach would likely involve the conversion of a precursor, such as a 5-halopyridin-2(1H)-one, through cross-coupling reactions with a suitable trifluoroethylating agent. Another established method for the synthesis of trifluoromethylpyridines involves the chlorine/fluorine exchange of a corresponding trichloromethylpyridine. nih.gov A similar strategy could potentially be adapted for a trifluoroethyl group.

Emerging Synthetic Strategies for Trifluoroethylated Pyridones

The field of organofluorine chemistry is rapidly evolving, with new methods for the introduction of fluorinated alkyl groups continually being developed. cas.cnrsc.org For the synthesis of this compound and its derivatives, several emerging strategies hold considerable promise.

Recent advances in photoredox catalysis have enabled a variety of trifluoroethylation reactions under mild conditions. researchgate.net These methods often proceed via radical intermediates and could potentially be applied to the direct C-H trifluoroethylation of pyridin-2-ones or their precursors. The development of novel trifluoroethylating reagents, such as hypervalent iodine compounds, also opens up new avenues for the synthesis of this target molecule. acs.org

Furthermore, flow chemistry presents an opportunity for the safe and efficient synthesis of trifluoromethylated N-heterocycles, which could be adapted for their trifluoroethylated counterparts. acs.org Continuous-flow reactors can allow for precise control over reaction parameters, which is particularly advantageous when dealing with highly reactive or gaseous reagents that may be involved in fluorination reactions.

Untapped Reactivity and Mechanistic Hypotheses for Further Exploration

The reactivity of this compound is anticipated to be significantly influenced by the strong electron-withdrawing nature of the trifluoroethyl group. This substituent is expected to lower the electron density of the pyridinone ring, making it more susceptible to nucleophilic attack. pearson.com Conversely, electrophilic aromatic substitution reactions would be expected to be more challenging compared to the unsubstituted pyridin-2-one. pearson.com

The pyridin-2-one core is known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. researchgate.net The electron-withdrawing trifluoroethyl group at the 5-position could modulate the regioselectivity and stereoselectivity of such reactions, offering a pathway to complex, polycyclic structures. Further investigation into the cycloaddition chemistry of this compound is warranted.

Mechanistically, it would be of interest to explore the potential for single-electron transfer (SET) processes involving the trifluoroethyl group. Radical-based transformations initiated at this site could lead to novel functionalization patterns on the pyridinone scaffold. acs.org Computational studies could provide valuable insights into the electronic structure and reactivity of this compound, guiding future experimental work.

Potential for Novel Structural Motifs and Their Chemical Applications

The this compound scaffold is a promising building block for the design of novel structural motifs with potential applications in medicinal chemistry and materials science. The pyridin-2-one core is a recognized privileged structure in drug discovery, appearing in a number of biologically active compounds. nih.gov The introduction of a trifluoroethyl group can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. jelsciences.com

This compound could serve as a precursor for the synthesis of new classes of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, or antibacterial agents. nih.govnih.gov The unique electronic properties conferred by the trifluoroethyl group could also be exploited in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). rsc.org The ability of fluorine to participate in non-covalent interactions, such as C-H···F hydrogen bonds, could also be leveraged to control the solid-state packing of derived materials, influencing their bulk properties. rsc.org

常见问题

What are the common synthetic routes for 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, and how can reaction yields be optimized?

Basic Research Question

The compound is typically synthesized via alkylation of pyridin-2-one precursors using trifluoroethylating agents like 2,2,2-trifluoroethyl triflate. Key steps include:

- Alkylation : Reaction of pyridin-2-one derivatives with trifluoroethyl triflate in the presence of a base (e.g., Cs₂CO₃) in solvents like 1,4-dioxane at 50–66°C for 4–12 hours .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids to introduce substituents .

Optimization Strategies : - Use excess trifluoroethyl triflate (1.5–2.0 equiv) to drive alkylation completion .

- Employ high-throughput screening to identify optimal catalysts (e.g., Pd(PPh₃)₂Cl₂) and solvent systems (e.g., THF/toluene) for cross-coupling .

- Purify intermediates via silica gel chromatography with gradients (e.g., PE:EtOAc) to improve yield .

How can researchers confirm the identity and purity of this compound derivatives?

Basic Research Question

Analytical Workflow :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. For example, the trifluoroethyl group shows a characteristic quartet (δ ~4.8–5.2 ppm, J = 8–10 Hz) in ¹H NMR and a triplet (δ ~-70 ppm) in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular ion peaks (e.g., m/z = 269.9 [M+H]⁺) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

What in vivo models are suitable for evaluating the biological activity of this compound?

Advanced Research Question

Experimental Design :

- Acute Toxicity : Use Sprague-Dawley rats or CD-1 mice for LD₅₀ determination via oral/intraperitoneal administration .

- Analgesic Activity : Employ thermal plate tests (e.g., 55°C) to measure latency in pain response; compare treated vs. control groups using ANOVA (GraphPad Prism) .

- Dosing : Administer compounds at 10–100 mg/kg, with saline or DMSO as vehicles.

How does the trifluoroethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

Advanced Research Question

Fluorine Effects :

- Lipophilicity : The trifluoroethyl group increases logP, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .

- Target Binding : The group’s steric bulk and polarity modulate interactions with hydrophobic enzyme pockets (e.g., kinases) .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Troubleshooting :

- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Impurity Artifacts : Re-purify via preparative HPLC or recrystallization (e.g., EtOAc/hexane) .

- Dynamic Effects : Variable-temperature NMR can resolve conformational exchange broadening .

What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Advanced Research Question

SAR Approaches :

- Core Modifications : Introduce substituents at the 4- or 6-position via cross-coupling (e.g., aryl, heteroaryl groups) to assess activity changes .

- Bioisosteric Replacement : Replace the trifluoroethyl group with CHF₂ or CF₂CF₃ to study fluorine’s role .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like GABA receptors .

What methods are recommended for assessing acute toxicity in preclinical studies?

Basic Research Question

Protocol :

- Dose Escalation : Administer 10–1000 mg/kg orally to rodents; monitor mortality, body weight, and organ histopathology for 14 days .

- Statistical Analysis : Calculate LD₅₀ using Probit analysis (95% confidence intervals) .

How do catalytic systems impact the efficiency of trifluoroethyl group installation?

Advanced Research Question

Catalyst Optimization :

- Palladium Catalysts : Pd(PPh₃)₂Cl₂ enables Stille couplings (e.g., tributylstannane reagents) with yields >70% .

- Ligand Effects : Bulky ligands (e.g., tri-tert-butylphosphine) suppress β-hydride elimination in cross-couplings .

What challenges arise during purification of this compound derivatives?

Basic Research Question

Purification Issues :

- Column Chromatography : High fluorine content can cause poor separation on silica; use fluorinated solvents (e.g., hexafluoroisopropanol) in mobile phases .

- Crystallization : Optimize solvent pairs (e.g., EtOAc/hexane) and cooling rates to obtain X-ray-quality crystals .

How can metabolic stability be improved in analogs of this compound?

Advanced Research Question

Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。